N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds containing furan, pyrazole, and thiadiazole structures have been synthesized and evaluated for their biological activities. For instance, a study by Zaki et al. (2018) synthesized several heterocyclic compounds using a backbone of chalcones and evaluated their antimicrobial and anticancer activities. Some of these compounds showed high cytotoxicity against MCF-7 breast cancer cell lines, demonstrating their potential in anticancer research Zaki et al., 2018.
Synthesis and Reactivity
Another aspect of research focuses on the synthesis and reactivity of these compounds. Aleksandrov et al. (2017) reported on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to obtain a series of thiazole and benzothiazole derivatives. This study contributes to the understanding of the chemical reactivity and potential applications of these compounds in synthesizing new materials with desired properties Aleksandrov et al., 2017.
Heterocyclic Compound Synthesis
Research by El-Essawy et al. (2011) involved the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This work highlights the synthetic pathways and potential applications of these heterocyclic compounds in medicinal chemistry and material science El-Essawy et al., 2011.
Fused Heterocycles Synthesis
Ergun et al. (2014) reported on the synthesis of novel thio- and furan-fused heterocycles, demonstrating the versatility of these compounds in creating complex structures with potential applications in drug development and material science Ergun et al., 2014.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, suggesting that they may be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s specific targets and mode of action .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by interactions with other molecules in the body .
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas
Cellular Effects
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-19-18-12)15(21)16-6-7-20-10-11(9-17-20)13-5-3-8-22-13/h3,5,8-10H,2,4,6-7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALLUHFRZBUDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.